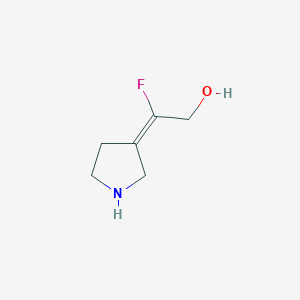
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol is a chemical compound with the molecular formula C6H10FNO and a molecular weight of 131.15 g/mol It is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an ethan-1-ol group
Preparation Methods
The synthesis of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol typically involves the reaction of pyrrolidine derivatives with fluorinated reagents under controlled conditions. One common method involves the use of hydrogen-bond-assisted azomethine ylides, which undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to afford highly substituted pyrrolidin-2-ylidene derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a versatile building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrrolidine ring allows it to bind to various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol can be compared with other similar compounds such as:
- 2-Fluoro-2-(pyrrolidin-2-ylidene)ethan-1-ol
- 2-Fluoro-2-(pyrrolidin-4-ylidene)ethan-1-ol
- 2-Fluoro-2-(pyrrolidin-3-ylidene)propan-1-ol These compounds share similar structural features but differ in the position of the fluorine atom or the length of the carbon chain. The unique combination of the fluorine atom and the pyrrolidine ring in this compound gives it distinct chemical and biological properties .
Properties
CAS No. |
1820749-02-7 |
|---|---|
Molecular Formula |
C6H10FNO |
Molecular Weight |
131.15 g/mol |
IUPAC Name |
2-fluoro-2-pyrrolidin-3-ylideneethanol |
InChI |
InChI=1S/C6H10FNO/c7-6(4-9)5-1-2-8-3-5/h8-9H,1-4H2 |
InChI Key |
MAXRSCWKEBTMFR-UHFFFAOYSA-N |
SMILES |
C1CNCC1=C(CO)F |
Canonical SMILES |
C1CNCC1=C(CO)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide](/img/structure/B2597155.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-1,2-oxazole-4-carboxamide](/img/structure/B2597156.png)
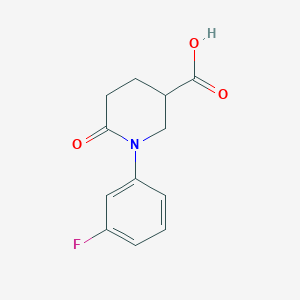
![2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ACETAMIDE](/img/structure/B2597159.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2597162.png)
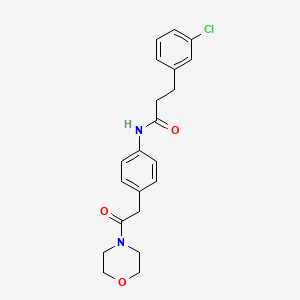
![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![N-(3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[4-(TRIFLUOROMETHOXY)PHENYL]ETHANEDIAMIDE](/img/structure/B2597169.png)
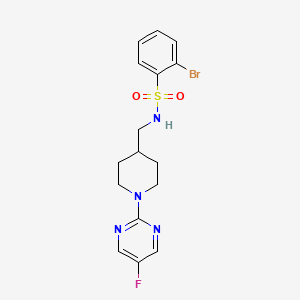
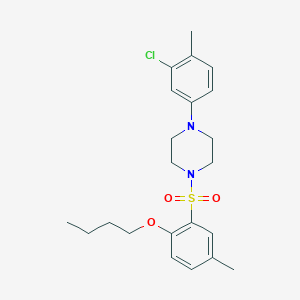
![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)
![2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide](/img/structure/B2597176.png)
